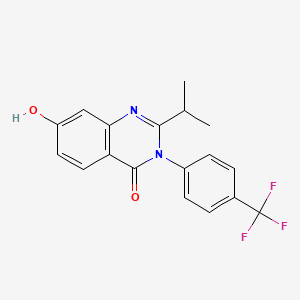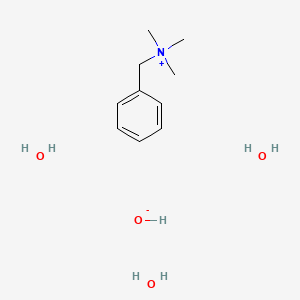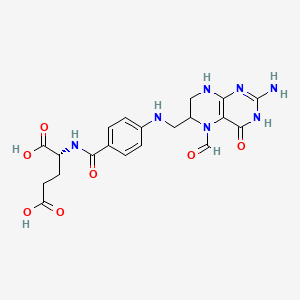
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of Substituents: The isopropyl and trifluoromethylphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of 7-keto-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxyquinazolin-4(3H)-one: Lacks the isopropyl and trifluoromethylphenyl groups.
2-Isopropyl-3-phenylquinazolin-4(3H)-one: Lacks the hydroxyl and trifluoromethyl groups.
3-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one: Lacks the hydroxyl and isopropyl groups.
Uniqueness
The presence of the trifluoromethyl group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it unique compared to other quinazolinone derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C18H15F3N2O2 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
7-hydroxy-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C18H15F3N2O2/c1-10(2)16-22-15-9-13(24)7-8-14(15)17(25)23(16)12-5-3-11(4-6-12)18(19,20)21/h3-10,24H,1-2H3 |
Clé InChI |
BQCYMHBVGHVCTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)


